

# Principles of Infrared Spectroscopy of Acid Anhydrides

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## Compound of Interest

Compound Name: *Angelic Anhydride*

Cat. No.: *B592597*

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Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For acid anhydrides, the most prominent features in an IR spectrum are the dual carbonyl (C=O) stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups, which are coupled through the central oxygen atom.

**Angelic anhydride**, being an unsaturated non-cyclic anhydride, is expected to exhibit C=O stretching frequencies that are lower than those of its saturated counterparts due to the influence of conjugation with the C=C double bond.

## Predicted Infrared Absorption Data for Angelic Anhydride

The following table summarizes the predicted IR absorption bands for **angelic anhydride**. These values are based on the typical frequency ranges for unsaturated, non-cyclic anhydrides.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity	Notes
Asymmetric C=O Stretch	1810 - 1790	Strong	This band, occurring at a higher frequency, is typically the more intense of the two carbonyl absorptions in non-cyclic anhydrides.
Symmetric C=O Stretch	1760 - 1740	Strong	The lower frequency carbonyl band. The separation between the symmetric and asymmetric bands is a characteristic feature of anhydrides.
C=C Stretch	1680 - 1640	Medium to Weak	The presence of the carbon-carbon double bond in the angelic acid moieties gives rise to this absorption. Its intensity can be variable.
C-O-C Asymmetric Stretch	1175 - 1100	Strong	This strong absorption is characteristic of the anhydride functional group and arises from the stretching of the C-O-C bridge.
C-H Stretch (sp <sup>2</sup> )	3100 - 3000	Medium	Corresponds to the stretching of the C-H bonds on the C=C double bond.

C-H Stretch (sp <sup>3</sup> )	3000 - 2850	Medium	Arises from the C-H bonds of the methyl groups.
C-H Bending	1470 - 1370	Medium	These absorptions are due to the bending vibrations of the C-H bonds in the methyl groups.

## Experimental Protocol for Acquiring the IR Spectrum of Angelic Anhydride

The following provides a general methodology for obtaining an IR spectrum of **angelic anhydride**. The specific parameters may be adjusted based on the available instrumentation and the physical state of the sample.

### 3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

### 3.2. Sample Preparation

The choice of sample preparation technique depends on whether the **angelic anhydride** is in a liquid or solid state at room temperature.

- For Liquid Samples (Neat):
  - Place a small drop of the liquid **angelic anhydride** between two polished salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film.
  - Mount the plates in the spectrometer's sample holder.
- For Solid Samples (KBr Pellet):

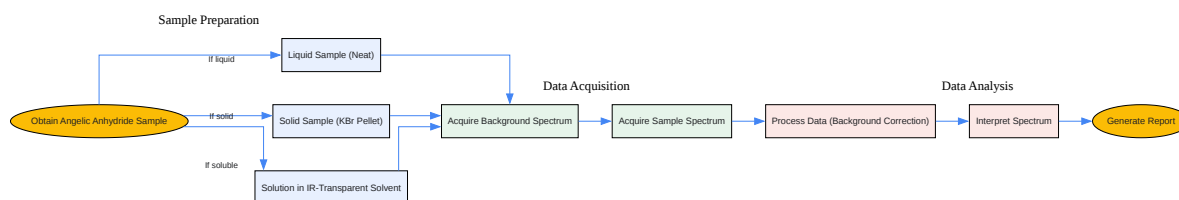
- Thoroughly grind a small amount of solid **angelic anhydride** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the spectrometer.
- Solution Spectroscopy:
  - Dissolve the **angelic anhydride** in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride ( $\text{CCl}_4$ ) or chloroform ( $\text{CHCl}_3$ )).
  - Transfer the solution to a liquid sample cell with a known path length.
  - Acquire the spectrum of the solution and subtract the spectrum of the pure solvent.

### 3.3. Data Acquisition

- Background Scan: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) to account for atmospheric and instrumental interferences.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualizations

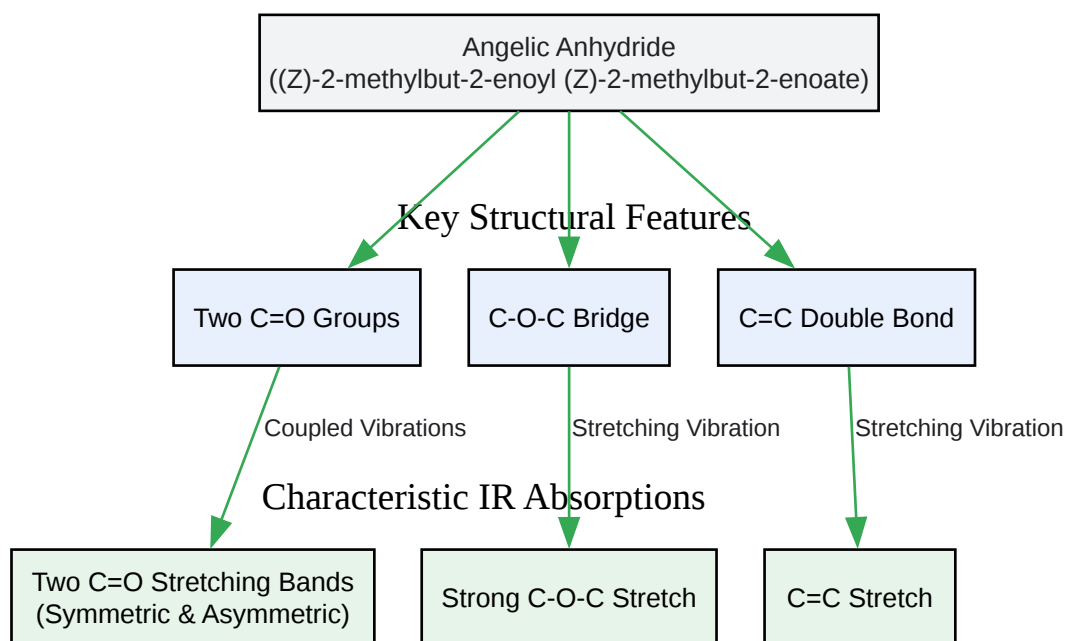
Diagram of the General Workflow for IR Spectroscopy



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Caption: A generalized workflow for obtaining and analyzing an infrared spectrum of a chemical sample.

### Logical Relationship of Anhydride Structure to IR Spectrum



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Caption: The relationship between the key functional groups in **angelic anhydride** and their characteristic infrared spectral features.

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